Cas no 1694089-95-6 (4-(thiolan-3-yl)-1,3-oxazolidin-2-one)

4-(thiolan-3-yl)-1,3-oxazolidin-2-oneは、チオラン環とオキサゾリジノン環を有する複素環化合物です。この構造は、高い反応性と立体選択性を示すため、有機合成中間体として有用です。特に、医薬品や農薬の開発において、キラル補助剤や構造ユニットとして応用可能です。硫黄原子を含むチオラン環は、分子の極性や溶解性を調整する役割を果たし、オキサゾリジノン環は剛直な骨格を提供します。この組み合わせにより、生体適合性や代謝安定性に優れた化合物設計が可能となります。また、官能基の多様性から、さらなる化学修飾の余地も大きい点が特徴です。

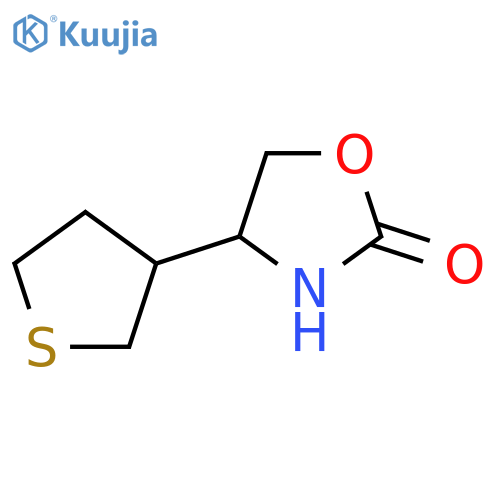

1694089-95-6 structure

商品名:4-(thiolan-3-yl)-1,3-oxazolidin-2-one

4-(thiolan-3-yl)-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 4-(thiolan-3-yl)-1,3-oxazolidin-2-one

- EN300-1827517

- 1694089-95-6

-

- インチ: 1S/C7H11NO2S/c9-7-8-6(3-10-7)5-1-2-11-4-5/h5-6H,1-4H2,(H,8,9)

- InChIKey: PKBMKQQAQNDIGS-UHFFFAOYSA-N

- ほほえんだ: S1CCC(C1)C1COC(N1)=O

計算された属性

- せいみつぶんしりょう: 173.05104977g/mol

- どういたいしつりょう: 173.05104977g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

4-(thiolan-3-yl)-1,3-oxazolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1827517-0.5g |

4-(thiolan-3-yl)-1,3-oxazolidin-2-one |

1694089-95-6 | 95% | 0.5g |

$879.0 | 2023-09-19 | |

| Enamine | EN300-1827517-10.0g |

4-(thiolan-3-yl)-1,3-oxazolidin-2-one |

1694089-95-6 | 95% | 10g |

$4852.0 | 2023-06-01 | |

| 1PlusChem | 1P028M0M-1g |

4-(thiolan-3-yl)-1,3-oxazolidin-2-one |

1694089-95-6 | 95% | 1g |

$1458.00 | 2024-06-19 | |

| Aaron | AR028M8Y-1g |

4-(thiolan-3-yl)-1,3-oxazolidin-2-one |

1694089-95-6 | 95% | 1g |

$1578.00 | 2025-02-16 | |

| Aaron | AR028M8Y-5g |

4-(thiolan-3-yl)-1,3-oxazolidin-2-one |

1694089-95-6 | 95% | 5g |

$4526.00 | 2023-12-15 | |

| Enamine | EN300-1827517-1.0g |

4-(thiolan-3-yl)-1,3-oxazolidin-2-one |

1694089-95-6 | 95% | 1g |

$1129.0 | 2023-06-01 | |

| Enamine | EN300-1827517-2.5g |

4-(thiolan-3-yl)-1,3-oxazolidin-2-one |

1694089-95-6 | 95% | 2.5g |

$2211.0 | 2023-09-19 | |

| 1PlusChem | 1P028M0M-100mg |

4-(thiolan-3-yl)-1,3-oxazolidin-2-one |

1694089-95-6 | 95% | 100mg |

$547.00 | 2024-06-19 | |

| 1PlusChem | 1P028M0M-50mg |

4-(thiolan-3-yl)-1,3-oxazolidin-2-one |

1694089-95-6 | 95% | 50mg |

$375.00 | 2024-06-19 | |

| Aaron | AR028M8Y-250mg |

4-(thiolan-3-yl)-1,3-oxazolidin-2-one |

1694089-95-6 | 95% | 250mg |

$794.00 | 2025-02-16 |

4-(thiolan-3-yl)-1,3-oxazolidin-2-one 関連文献

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

1694089-95-6 (4-(thiolan-3-yl)-1,3-oxazolidin-2-one) 関連製品

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 68551-17-7(Isoalkanes, C10-13)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量